1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a synthetic intermediate. It has a molecular weight of 173.26 and its IUPAC name is 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Molecular Structure Analysis
The InChI code for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is 1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2. This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere.
Synthesis Analysis
One common method involves a multi-step synthesis starting from indan [ [] - https://www.semanticscholar.org/paper/1183335b84f6fc3b241114b214cbef56a33b6fe2]. Key steps in this approach include:
Molecular Structure Analysis
Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamide derivatives. This reaction is particularly relevant in the synthesis of NLRP3 inflammasome inhibitors. [ [] - https://www.semanticscholar.org/paper/99c5c2e76b17c4623395bc9940832ac85122ad27] [ [] - https://www.semanticscholar.org/paper/af359af11b27cf6a2aea08fdc173bc1e636ff104 ]
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine derivatives varies depending on the specific compound and its target. For instance, derivatives of this compound have been reported to act as NLRP3 inflammasome inhibitors by binding to the NLRP3 protein and preventing its activation. [ [] - https://www.semanticscholar.org/paper/99c5c2e76b17c4623395bc9940832ac85122ad27] Detailed mechanistic studies have been conducted to elucidate the binding mode and the key structural features responsible for their inhibitory activity. [ [] - https://www.semanticscholar.org/paper/28bc7ed8f2fd9015c99c7c6a291c25197d273fa2]
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine are influenced by the presence of the fused tricyclic system and the amine functional group. It is a solid at room temperature, with a melting point dependent on the specific derivative. The compound exhibits moderate solubility in polar organic solvents. Its basicity is influenced by the electron-withdrawing effects of the fused ring system and any substituents present. [ [] - https://www.semanticscholar.org/paper/9243d7a4e070b04da12d18c12a4dae2bf190ea22]
Applications
Pharmaceuticals: It has been widely used in the development of novel drug candidates, notably for the treatment of inflammatory diseases. For instance, 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine derivatives have been developed as potent and selective inhibitors of the NLRP3 inflammasome, showcasing promising activity in preclinical models of inflammatory diseases such as cryopyrin-associated periodic syndromes (CAPS), nonalcoholic steatohepatitis (NASH), and inflammatory bowel disease (IBD). [ [] - https://www.semanticscholar.org/paper/99c5c2e76b17c4623395bc9940832ac85122ad27] [ [] - https://www.semanticscholar.org/paper/af359af11b27cf6a2aea08fdc173bc1e636ff104 ] [ [] - https://www.semanticscholar.org/paper/d297ccca9a3ed5610294249f615d4dae6cb88215] [ [] - https://www.semanticscholar.org/paper/a009159a439217da30c8012d335747f207305fcd]
Agrochemicals: Derivatives of this compound have been explored for potential applications as pesticides and herbicides, particularly targeting insect nicotinic acetylcholine receptors (nAChRs). [ [] - https://www.semanticscholar.org/paper/d3644979a37f1e6f70195a1accd637fedfb149b4]
Compound Description: This compound is an anti-inflammatory agent. It acts as a NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome inhibitor. [, ] A novel synthetic route for this compound was developed, starting from ethyl 3-furoate. [] An impurity found in this active pharmaceutical ingredient led to the use of a multidisciplinary approach to identify the unknown impurity. []
Compound Description: GDC-2394 is a potent and selective NLRP3 inhibitor with a favorable safety profile for human clinical trials. [] It was developed as part of a research effort to minimize drug-induced liver injury associated with NLRP3 inhibitors. [] GDC-2394 emerged from a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas designed with a focus on improving solubility to overcome renal toxicity observed with a previous lead compound. []
Compound Description: NT-0249 is a potent and selective NLRP3 inhibitor that demonstrated benefits in preclinical studies in animal models of inflammation. [] The preclinical pharmacology of NT-0249 was studied in detail, confirming its potency and selectivity as an NLRP3 inhibitor. [] It was also evaluated in acute in vivo mouse challenge models, and its therapeutic utility was established in a mouse model of cryopyrin-associated periodic syndrome (CAPS). []
Compound Description: N14 is another NLRP3 inflammasome inhibitor that maintains the inhibitory activity of the known inhibitor MCC950 while exhibiting improved tolerability in human hepatic cells and mouse primary hepatocytes. [] N14 possesses superior pharmacokinetic properties and an oral bioavailability of 85.2%. [] It demonstrated efficacy in various NLRP3-related animal model diseases, including nonalcoholic steatohepatitis, lethal septic shock, and colitis. []
Compound Description: This compound is the major human metabolite of the NLRP3 inflammasome inhibitor MCC950. [] It was identified through incubation of MCC950 with human liver microsomes and subsequent analysis. [] Its structure was confirmed through synthesis and coelution with the isolated metabolite using HPLC-MS/MS. [] While MCC950 exhibits strong inhibitory activity, its metabolite 2a was found to be 170-fold less potent in inhibiting NLRP3-induced production of the pro-inflammatory cytokine IL-1β from human monocyte-derived macrophages. []
Compound Description: This compound is a key intermediate in the total synthesis of illudinine, a natural product with potential anticancer properties. [, ] A new synthetic route for this compound has been developed. [] This intermediate is further transformed into illudinine methyl ester via a Schmidt reaction followed by conversion to an isoquinoline derivative. []
Compound Description: The crystal structure of this compound has been determined, providing insights into the conformational features of the s-indacene core. []
Compound Description: This compound represents the racemic form of the previously described meso isomer. [] Its crystal structure has been characterized, revealing similarities and differences in ring conformations compared to the meso form. []
2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene and 2,6-bis(4-methoxybenzyl)-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene
Compound Description: These two compounds are derivatives of 1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene, with either benzyl or 4-methoxybenzyl groups attached to the nitrogen atoms at positions 2 and 6. [] Both compounds exhibit a centrosymmetric S-shaped structure. [] The crystal structures of both compounds have been analyzed, showing a herringbone arrangement in their packing. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Iron sucrose (sucroferric oxyhydroxide or iron saccharate) is used as a source of iron in patients with iron deficiency anemia with chronic kidney disease (CKD), including those who are undergoing dialysis (hemodialysis or peritoneal) and those who do not require dialysis. Due to less side effects than iron dextran, iron sucrose is more preferred in chronic kidney disease patients. Iron Sucrose is a sterile aqueous complex of polynuclear iron (III)-hydroxide in sucrose for intravenous use. Following intravenous administration, iron sucrose is dissociated by the reticuloendothelial system into iron and sucrose; the sucrose component is eliminated mainly by urinary excretion. Iron sucrose can be administered with or without erythropoietin to raise hemoglobin levels and may be used in cases of oral iron therapy intolerance or ineffectiveness. Hypersensitivity reactions are less common with iron sucrose compared to other parenteral iron products, such as iron dextran. A glucaric acid-iron conjugate that is used in the treatment of IRON-DEFICIENCY ANEMIA, including in patients with chronic kidney disease, when oral iron therapy is ineffective or impractical.
This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.